molecular formula C₁₇H₁₉D₃N₂O₁₀S₂ B1157742 4-Methoxyglucobrassicin-d3

4-Methoxyglucobrassicin-d3

Cat. No.: B1157742
M. Wt: 481.51
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyglucobrassicin-d3 is a deuterium-labeled stable isotope of the natural indole glucosinolate, 4-Methoxyglucobrassicin. This compound is specifically designed for use as an internal standard in quantitative mass spectrometry, enabling precise and accurate measurement of endogenous glucosinolate levels in complex biological matrices. Its primary research value lies in metabolomics and analytical studies focusing on the phytochemical composition of cruciferous vegetables . Glucosinolates like 4-Methoxyglucobrassicin are sulfur-containing phytochemicals predominantly found in the Brassicaceae family, such as broccoli, cabbage, and kale . Research indicates that 4-Methoxyglucobrassicin is not a primary glucosinolate but is notably synthesized in response to wound stress during postharvest processing, suggesting a key role in the plant's defence mechanisms . Upon plant tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive hydrolysis products, including isothiocyanates and indoles, which are studied for their potential chemopreventive properties . The investigation of these compounds and their metabolic pathways is crucial for understanding the health benefits associated with cruciferous vegetable consumption, particularly concerning gastrointestinal health . By incorporating stable deuterium atoms, 4-Methoxyglucobrassicin-d3 provides a critical tool for researchers to control for variability in sample preparation and instrument response during liquid chromatography-mass spectrometry (LC-MS) analysis . This application is essential for advancing reliable and reproducible research in plant physiology, food chemistry, and nutritional science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₇H₁₉D₃N₂O₁₀S₂

Molecular Weight

481.51

Synonyms

(4-Methoxy-3-indolylmethyl)glucosinolate-d3;  4-Methoxy Indole-3-methyl Glucosinolate-d3; 

Origin of Product

United States

Biosynthetic Pathways and Genetic Regulation of 4 Methoxyglucobrassicin

Tryptophan-Derived Indole (B1671886) Glucosinolate Core Structure Formation

The initial phase of 4-methoxyglucobrassicin (B122029) biosynthesis involves the construction of the fundamental indole glucosinolate backbone from tryptophan. This process is catalyzed by a dedicated set of enzymes that convert tryptophan into the core glucosinolate, glucobrassicin (B1234704).

The conversion of tryptophan to the core indole glucosinolate structure is a multi-step process orchestrated by specific cytochrome P450 enzymes. In the model plant Arabidopsis thaliana, two key enzymes, CYP79B2 and CYP79B3, initiate this pathway. nih.govnih.gov These enzymes are responsible for the conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.govnih.gov While both enzymes can catalyze this reaction, they exhibit some level of redundancy. wikipedia.org

Following the formation of IAOx, another critical cytochrome P450 enzyme, CYP83B1, takes over. nih.govnih.gov CYP83B1 catalyzes the oxidation of IAOx to its corresponding aci-nitro compound, 1-aci-nitro-2-indolyl-ethane. nih.govresearchgate.net This step is considered the first committed step in the biosynthesis of indole glucosinolates, as it channels the metabolic flux of IAOx towards the glucosinolate pathway. researchgate.net The activity of these enzymes is crucial, and mutations in the genes encoding them can lead to significant disruptions in indole glucosinolate biosynthesis. nih.gov

Key Enzymes in Indole Glucosinolate Core Structure Formation
EnzymeEnzyme ClassCatalytic RoleSubstrateProduct
CYP79B2Cytochrome P450 MonooxygenaseConversion of Tryptophan to Indole-3-acetaldoximeTryptophanIndole-3-acetaldoxime (IAOx)
CYP79B3Cytochrome P450 MonooxygenaseConversion of Tryptophan to Indole-3-acetaldoximeTryptophanIndole-3-acetaldoxime (IAOx)
CYP83B1Cytochrome P450 MonooxygenaseConversion of Indole-3-acetaldoxime to 1-aci-nitro-2-indolyl-ethaneIndole-3-acetaldoxime (IAOx)1-aci-nitro-2-indolyl-ethane

The central intermediate in the formation of the indole glucosinolate core is indole-3-acetaldoxime (IAOx) . nih.govnih.gov This molecule stands at a critical metabolic crossroads, as it can be directed towards the biosynthesis of either indole glucosinolates or the plant hormone auxin (indole-3-acetic acid). nih.govresearchgate.net The enzyme CYP83B1 plays a pivotal role in determining the fate of IAOx, channeling it towards glucosinolate production. researchgate.net

From 1-aci-nitro-2-indolyl-ethane, the pathway proceeds through a series of further modifications, including the addition of a sulfur donor (cysteine) via a glutathione (B108866) S-transferase, cleavage by a C-S lyase to form a free thiol, glucosylation by a UDP-glucose:thiohydroximate S-glucosyltransferase, and finally, sulfation to yield the core indole glucosinolate, glucobrassicin . wikipedia.orgnih.gov

Methoxylation Pathway of Glucobrassicin to 4-Methoxyglucobrassicin

Once glucobrassicin is synthesized, it can undergo further modifications to produce a variety of indole glucosinolates, including 4-methoxyglucobrassicin. This specific modification involves a two-step process of hydroxylation followed by methylation at the 4-position of the indole ring.

The first step in the conversion of glucobrassicin to 4-methoxyglucobrassicin is the hydroxylation of the indole ring at the C4 position. This reaction is catalyzed by a specific subfamily of cytochrome P450 monooxygenases, namely the CYP81F family. nih.gov In Arabidopsis thaliana, CYP81F2 has been identified as a key enzyme responsible for this 4-hydroxylation step, converting glucobrassicin into 4-hydroxyglucobrassicin (B1195005). nih.govresearchgate.net

Following hydroxylation, the final step in the formation of 4-methoxyglucobrassicin is the methylation of the newly introduced hydroxyl group. This O-methylation is carried out by a class of enzymes known as indole glucosinolate O-methyltransferases (IGMTs). nih.gov Specifically, IGMT1 and IGMT2 have been shown to be capable of converting 4-hydroxyglucobrassicin to 4-methoxyglucobrassicin. nih.gov These enzymes utilize S-adenosylmethionine (SAM) as a methyl group donor.

Enzymes in the Methoxylation of Glucobrassicin
EnzymeEnzyme ClassCatalytic RoleSubstrateProduct
CYP81F2Cytochrome P450 Monooxygenase4-hydroxylation of glucobrassicinGlucobrassicin4-Hydroxyglucobrassicin
IGMT1/IGMT2Indole Glucosinolate O-MethyltransferaseO-methylation of 4-hydroxyglucobrassicin4-Hydroxyglucobrassicin4-Methoxyglucobrassicin

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The biosynthesis of 4-methoxyglucobrassicin is a highly regulated process, controlled at the transcriptional level. The expression of the genes encoding the biosynthetic enzymes is influenced by various developmental and environmental cues. For instance, studies have shown that the expression of genes involved in the indole glucosinolate pathway can be upregulated in response to certain stresses. biorxiv.org

Furthermore, there is evidence of transcriptional feedback loops within the pathway. For example, in mutants lacking CYP79B2 and CYP79B3, there is an upregulation of genes involved in tryptophan and indole glucosinolate biosynthesis, suggesting a compensatory mechanism. biorxiv.org The regulation of these pathways is complex, involving a network of transcription factors that can activate or repress the expression of the biosynthetic genes. For example, in the biosynthesis of aliphatic glucosinolates, several upstream positive regulators have been identified that enhance the expression of key biosynthetic genes. nih.gov While the specific transcriptional regulators for the 4-methoxyglucobrassicin pathway are still being fully elucidated, it is clear that a sophisticated regulatory network is in place to control the production of this important plant metabolite.

Key Transcription Factors (e.g., MYB34, MYB51, MYC2, JAZ5)

The genetic regulation of indole glucosinolate (IG) biosynthesis, including that of 4-methoxyglucobrassicin, is primarily orchestrated by a specific group of R2R3-MYB transcription factors. nih.govnih.govoup.comfrontiersin.org Among these, MYB34 , MYB51 , and MYB122 are indispensable for the production of IGs under standard growth conditions. nih.govresearchgate.net These factors control the expression of key biosynthetic genes. Their regulatory roles are spatially distinct and are integrated with various hormonal signaling pathways. frontiersin.orgresearchgate.net

MYB34: This transcription factor is a key regulator of IG biosynthesis, primarily in the roots. frontiersin.orgresearchgate.net Its activity is crucial for the plant's response to hormonal signals like abscisic acid (ABA) and jasmonic acid (JA). nih.gov Studies on myb34 mutants show a significant reduction in IG levels, highlighting its essential function. nih.gov The loss of a functional MYB34 has been linked to the evolutionary disappearance of IG biosynthesis in certain plant species.

MYB51: In contrast to MYB34, MYB51 predominantly controls IG biosynthesis in the shoots. frontiersin.orgresearchgate.net It is the central regulator for IG synthesis in response to salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET) signaling pathways. nih.gov Overexpression of MYB51 leads to a significant increase in the accumulation of indole glucosinolates. frontiersin.org

MYC2: This basic helix-loop-helix (bHLH) transcription factor is a central component of the jasmonic acid (JA) signaling pathway. oup.com MYC2, along with its close homologs MYC3 and MYC4, acts in concert with the MYB factors to regulate IG biosynthesis. oup.com These MYC proteins can directly bind to the promoters of several glucosinolate biosynthesis genes and interact with MYB factors, forming a transcriptional module that fine-tunes the plant's defense metabolism in response to JA signals. oup.com

JAZ5: JAZ proteins, including JAZ5, function as repressors within the JA signaling pathway. nih.govnih.govfrontiersin.org In the absence of a JA signal, JAZ proteins bind to and inhibit the activity of transcription factors like MYC2. nih.govfrontiersin.org This repression prevents the activation of IG biosynthetic genes. Upon perception of the JA signal, JAZ proteins are targeted for degradation, which liberates MYC2 and other transcription factors, allowing them to activate the expression of genes required for 4-methoxyglucobrassicin synthesis. nih.govnih.gov All JAZ proteins are thought to have a redundant function in this transcriptional repression mechanism. nih.gov

Transcription FactorFamilyPrimary Regulatory Role in IG BiosynthesisKey Interacting Hormonal PathwayPrimary Location of Activity
MYB34R2R3-MYBKey regulator of basal and induced IG levelsJasmonic Acid (JA), Abscisic Acid (ABA)Roots
MYB51R2R3-MYBCentral regulator of induced IG synthesisSalicylic Acid (SA), Ethylene (ET)Shoots
MYC2bHLHActivates IG biosynthesis genes in response to JAJasmonic Acid (JA)General
JAZ5JAZRepresses MYC2 activity in the absence of JAJasmonic Acid (JA)General

Hormonal Signaling Pathways (e.g., Jasmonic Acid, Salicylic Acid, Auxin)

Phytohormones are central to the regulation of 4-methoxyglucobrassicin levels, integrating environmental cues with metabolic responses. The interplay between different hormonal pathways creates a complex regulatory network.

Jasmonic Acid (JA): The JA signaling pathway is a primary positive regulator of indole glucosinolate biosynthesis. nih.gov Jasmonates activate the expression of key transcription factors, including MYB34 and MYB51, as well as biosynthetic genes like CYP79B2 and CYP79B3. nih.gov This induction is mediated by the degradation of JAZ repressor proteins, which releases transcription factors like MYC2 to activate gene expression, leading to increased production of compounds like 4-methoxyglucobrassicin. nih.govnih.gov

Salicylic Acid (SA): The role of SA is more nuanced and can be antagonistic to JA signaling. jipb.netnih.gov In some instances, SA treatment has been shown to specifically induce the accumulation of 4-methoxyglucobrassicin while simultaneously reducing the levels of its precursor, glucobrassicin. nih.gov This suggests that SA may regulate specific modification steps in the biosynthetic pathway. The interaction between SA and JA is often antagonistic, meaning high levels of one can suppress the signaling of the other, leading to a fine-tuning of the defense response. jipb.net

Auxin: The biosynthesis of indole glucosinolates and the plant hormone auxin (indole-3-acetic acid, IAA) are metabolically linked. frontiersin.org Both pathways can utilize the common precursor indole-3-acetaldoxime (IAOx). nih.gov This metabolic branch point implies a crosstalk where the flux of IAOx towards either glucosinolate or auxin biosynthesis can be modulated. For example, disruptions in the indole glucosinolate pathway can lead to altered auxin homeostasis. frontiersin.orgnih.gov This intricate connection allows the plant to coordinate growth, regulated by auxin, and defense, involving glucosinolates. nih.gov

HormoneGeneral Effect on 4-Methoxyglucobrassicin BiosynthesisMechanism of Action
Jasmonic Acid (JA)Strongly InductivePromotes degradation of JAZ repressors, releasing transcription factors (e.g., MYC2, MYB34) to activate biosynthetic genes.
Salicylic Acid (SA)Modulatory / DifferentialCan increase 4-methoxyglucobrassicin while decreasing precursors; often acts antagonistically to JA signaling.
Auxin (IAA)Crosstalk / IndirectShares the common precursor indole-3-acetaldoxime (IAOx), creating a metabolic link between growth and defense pathways.

Gene Expression Profiling in Response to Inducers and Repressors

The accumulation of 4-methoxyglucobrassicin is directly correlated with the transcriptional activity of genes involved in its biosynthesis and regulation. Gene expression profiling studies have identified how various stimuli alter the transcript levels of these key genes. For instance, infection by pathogens can induce the expression of MYB34, leading to an increase in glucobrassicin and subsequently 4-methoxyglucobrassicin. mdpi.com

In cabbage, higher accumulation of 4-methoxyglucobrassicin has been associated with the increased expression of transcription factor genes like Dof1 and IQD1. nih.gov Conversely, the expression of these genes can vary significantly between different plant lines, contributing to natural variation in glucosinolate profiles. nih.gov Studies involving drought stress have shown complex changes in gene expression, with some breakdown-related genes like BGLU18 being upregulated, potentially affecting the net accumulation of 4-methoxyglucobrassicin. nih.gov These analyses demonstrate that the final concentration of the compound is a result of a dynamic balance between the expression of biosynthetic, regulatory, and catabolic genes.

Metabolic Engineering Strategies for Modulating 4-Methoxyglucobrassicin Levels

Given the role of indole glucosinolates in plant defense and human health, significant research has focused on manipulating their levels in crop plants through metabolic engineering. nih.govnih.gov These strategies primarily involve the overexpression of key regulatory or biosynthetic genes to enhance the metabolic flux towards the desired compounds. researchgate.net

A successful approach has been the simultaneous overexpression of multiple genes in the indole glucosinolate pathway. For example, co-expressing CYP79B2 (which converts tryptophan to indole-3-acetaldoxime) and CYP83B1 (which acts on indole-3-acetaldoxime) in Chinese cabbage led to regenerated plants that accumulated significantly higher levels of glucobrassicin, 4-hydroxyglucobrassicin, and 4-methoxyglucobrassicin compared to wild-type plants. This strategy effectively channels the metabolic precursor away from auxin biosynthesis and into the glucosinolate pathway.

Metabolism and Biotransformation Pathways in Planta

Enzymatic Hydrolysis by Myrosinase (β-Thioglucoside Glucohydrolase)

The primary step in the catabolism of 4-methoxyglucobrassicin (B122029) is its hydrolysis by the enzyme myrosinase (a β-thioglucoside glucohydrolase, E.C. 3.2.1.147). nih.gov In intact plant tissue, 4-methoxyglucobrassicin and myrosinase are physically separated in different cellular compartments. taylorandfrancis.com When the plant tissue is damaged, for instance by an insect or herbivore, this compartmentalization is disrupted, allowing myrosinase to come into contact with the glucosinolate and initiate the hydrolytic process. nih.govtaylorandfrancis.com This rapid defense mechanism is often referred to as the "glucosinolate-myrosinase system" or the "mustard oil bomb". nih.gov The hydrolysis reaction involves the cleavage of the β-thioglucosidic bond, releasing glucose and an unstable intermediate aglycone. nih.govnih.gov Studies in Arabidopsis thaliana have suggested the involvement of specific myrosinases, such as BGLU18, in the breakdown of 4-methoxyglucobrassicin. nih.gov

Upon myrosinase-catalyzed hydrolysis of 4-methoxyglucobrassicin, the glucose moiety is cleaved off, resulting in the formation of an unstable aglycone, 4-methoxy-3-indolylmethylthiohydroximate-O-sulfonate. taylorandfrancis.com This intermediate is highly reactive and its subsequent fate is not enzymatically controlled, leading to a variety of breakdown products.

The unstable aglycone formed from 4-methoxyglucobrassicin spontaneously undergoes a Lossen rearrangement. taylorandfrancis.com This chemical rearrangement is a key step that leads to the diversification of the final breakdown products. The specific products formed depend on various factors such as pH, temperature, and the presence of specifier proteins in the plant tissue. researchgate.net This process can yield a range of bioactive compounds, including isothiocyanates, thiocyanates, and nitriles. nih.govnih.gov

Generation of Bioactive Indole (B1671886) Derivatives (e.g., 4-Methoxy-I3C, Thiocyanate (B1210189) Ions, Nitriles)

The non-enzymatic rearrangement of the 4-methoxyglucobrassicin aglycone generates several biologically active indole derivatives. These compounds are central to the plant's chemical defense.

The primary products include:

4-methoxy-3-indolemethyl isothiocyanate : A potent, reactive sulfur-containing compound.

4-methoxyindole-3-carbinol (4-Methoxy-I3C) : Formed from the unstable isothiocyanate, this compound has been noted for its biological activities. researchgate.net

Thiocyanate ions : Thermal degradation of indole glucosinolates can result in the significant production of thiocyanate ions. nih.gov

Nitriles (e.g., 4-methoxyindole-3-acetonitrile) : The formation of nitriles instead of isothiocyanates can be promoted by certain specifier proteins. researchgate.net Thermal treatment has also been shown to favor the breakdown of indole glucosinolates into indole acetonitriles. nih.gov

The profile of these breakdown products can vary significantly. For example, autolysis (enzymatic digestion) primarily yields thiocyanate ions, whereas thermal treatment produces both indole acetonitriles and thiocyanate ions. nih.gov

Table 1: Major Bioactive Derivatives from 4-Methoxyglucobrassicin Hydrolysis

Precursor Hydrolysis Product Chemical Class
4-Methoxyglucobrassicin 4-methoxy-3-indolemethyl isothiocyanate Isothiocyanate
4-Methoxyglucobrassicin 4-methoxyindole-3-carbinol (4-Methoxy-I3C) Indole Carbinol
4-Methoxyglucobrassicin Thiocyanate ion (SCN⁻) Inorganic Ion
4-Methoxyglucobrassicin 4-methoxyindole-3-acetonitrile Nitrile

Degradation and Detoxification Pathways

Plants possess sophisticated detoxification systems, often described in three phases, to manage xenobiotics and endogenous toxic metabolites, including the reactive breakdown products of glucosinolates. researchgate.netnih.gov After their formation, the bioactive derivatives of 4-methoxyglucobrassicin can undergo further metabolic processing.

Phase I (Transformation) : The initial breakdown products can be modified through oxidation, reduction, or hydrolysis. researchgate.net For instance, isothiocyanates are highly electrophilic and can react with endogenous nucleophiles.

Phase II (Conjugation) : These modified compounds are then conjugated with molecules such as glutathione (B108866) or glucose. This process increases their water solubility and reduces their toxicity. nih.gov The conjugation of isothiocyanates with glutathione is a well-documented detoxification pathway. mdpi.com

Phase III (Compartmentalization) : Finally, the water-soluble conjugates are transported and sequestered in the vacuole or apoplast, effectively removing them from metabolically active regions of the cell. researchgate.net

This system ensures that the plant can deploy a potent chemical defense without causing extensive self-harm. Glucosinolates themselves can also be seen as a form of sulfur storage, which can be recycled back into primary metabolism under conditions of sulfur deficiency, representing another form of metabolic degradation. mdpi.comresearchgate.net

Interplay with Other Plant Metabolic Networks

The metabolism of 4-methoxyglucobrassicin is not an isolated pathway but is integrated with other essential plant metabolic networks.

Sulfur Metabolism : As sulfur-containing compounds, the biosynthesis and degradation of glucosinolates are intrinsically linked to the plant's sulfur assimilation and storage pathways. mdpi.com Under sulfur-deficient conditions, plants may catabolize glucosinolates to remobilize sulfur for primary metabolic needs, such as the synthesis of cysteine. mdpi.com

Hormonal Regulation : The biosynthesis of indole glucosinolates, including 4-methoxyglucobrassicin, is regulated by various phytohormones that mediate plant responses to stress. nih.gov For example, salicylic (B10762653) acid, a key hormone in plant defense against biotrophic pathogens, has been shown to induce the accumulation of 4-methoxyglucobrassicin in Arabidopsis. nih.gov

Auxin Homeostasis : The indole glucosinolate pathway shares precursors with the biosynthesis of auxin (indole-3-acetic acid), a critical plant growth hormone. The intermediate indole-3-acetaldoxime is a key metabolic branch point for the biosynthesis of both indole glucosinolates and auxin. nih.gov This connection suggests a potential trade-off between growth and defense, where the allocation of precursors is tightly regulated based on the physiological and environmental status of the plant.

Stress Response : The levels and breakdown of 4-methoxyglucobrassicin are influenced by environmental stressors. For instance, in Arabidopsis thaliana subjected to drought stress, the content of 4-methoxyglucobrassicin was observed to decrease, suggesting its breakdown is part of the plant's response to abiotic stress. nih.gov

Biological Functions and Ecological Roles of 4 Methoxyglucobrassicin

Role in Plant Defense Mechanisms Against Herbivores

The relentless pressure exerted by herbivores has driven the evolution of a diverse arsenal (B13267) of plant chemical defenses, and 4-methoxyglucobrassicin (B122029) is a key component of this defense system in many Brassicaceae species. Its influence extends to both generalist and specialist herbivores, shaping their feeding patterns and reproductive behaviors.

The defensive action of 4-methoxyglucobrassicin, like other glucosinolates, is not direct but is activated upon tissue damage. When a herbivore chews on a plant, the enzyme myrosinase comes into contact with 4-methoxyglucobrassicin, catalyzing its hydrolysis into various biologically active compounds, most notably isothiocyanates.

Generalist herbivores, which feed on a wide variety of plants, are often deterred by the pungent and toxic nature of these hydrolysis products. The isothiocyanates can disrupt cellular processes and act as feeding deterrents, making the plant unpalatable to these non-adapted insects. In contrast, specialist herbivores, which have co-evolved with their host plants, have often developed mechanisms to overcome these defenses. Some specialists are not only undeterred but may even be attracted to glucosinolates, using them as cues to identify their host plants. However, variations in the levels of specific glucosinolates, such as 4-methoxyglucobrassicin, among different plant populations can still influence the feeding preferences and performance of even specialist herbivores. For instance, studies on different populations of wild cabbage (Brassica oleracea) have revealed variations in their glucosinolate profiles, including the content of 4-methoxyglucobrassicin, which can affect the development of generalist herbivores.

A study on the cabbage seedpod weevil (Ceutorhynchus obstrictus) found that while total glucosinolate levels did not directly influence larval growth, high levels of specific glucosinolates were associated with increased developmental time or reduced weight. Furthermore, the stem injury coefficient caused by the larvae of another pest, Ceutorhynchus pallidactylus, was found to be significantly correlated with the concentration of certain indolic glucosinolates, including 4-methoxyglucobrassicin, suggesting a role in mediating herbivore damage.

The choice of an oviposition site is a critical decision for female insects, as it directly impacts the survival and success of their offspring. Plants have evolved chemical cues to either attract or deter oviposition, and 4-methoxyglucobrassicin and its derivatives play a significant role in this process.

The volatile breakdown products of 4-methoxyglucobrassicin, released upon minor tissue damage, can act as olfactory cues for insects. For some specialist insects, these volatiles can be attractants, guiding the female to a suitable host plant for egg-laying. Conversely, for generalist herbivores, these same compounds can act as repellents, signaling the presence of a toxic food source for their larvae.

Function as a Signaling Molecule in Plant Stress Responses

In addition to its direct defensive roles, 4-methoxyglucobrassicin also functions as an important signaling molecule, helping to mediate the plant's response to various biotic and abiotic stresses. Its synthesis and accumulation are tightly regulated by a network of stress-related hormones.

The production of 4-methoxyglucobrassicin is known to be induced by jasmonic acid and methyl jasmonate, key signaling molecules in the plant's response to wounding and herbivory. Wounding of plant tissues leads to a rapid increase in the biosynthesis of these hormones, which in turn upregulates the production of defensive compounds, including 4-methoxyglucobrassicin.

Furthermore, the accumulation of 4-methoxyglucobrassicin is influenced by other stress-related signaling molecules such as ethylene (B1197577) and reactive oxygen species (ROS). Studies have shown that inhibitors of ethylene action can suppress the wound-induced accumulation of 4-methoxyglucobrassicin, indicating that ethylene plays a role in regulating its synthesis.

Abiotic stresses, such as drought, also impact the levels of 4-methoxyglucobrassicin. Research on Arabidopsis thaliana has demonstrated that severe drought stress can lead to a decrease in the content of 4-methoxyglucobrassicin in the roots. This suggests that the regulation of this compound is part of a broader stress response network that allows the plant to adapt to changing environmental conditions.

Table 2: Factors Influencing 4-Methoxyglucobrassicin Accumulation

Stress Factor / Signaling MoleculeEffect on 4-Methoxyglucobrassicin Levels
Jasmonic Acid / Methyl JasmonateInduction
WoundingInduction
EthylenePositive Regulation
Severe Drought StressDecrease (in roots)

Ecological Interactions within Plant Communities and Soil Microbiomes of 4-Methoxyglucobrassicin

4-Methoxyglucobrassicin (4-methoxy-3-indolylmethyl glucosinolate), an indole (B1671886) glucosinolate found in members of the Brassicaceae family, plays a significant role in mediating complex ecological interactions within plant communities and with soil microbiomes. plantae.org Its influence extends to plant-plant competition, defense against herbivores and pathogens, and the shaping of the microbial communities in the rhizosphere, the soil region directly influenced by root secretions.

The ecological functions of 4-methoxyglucobrassicin are primarily exerted through its hydrolysis products. Upon tissue damage, for instance by herbivory or pathogen attack, 4-methoxyglucobrassicin is hydrolyzed by the enzyme myrosinase, leading to the formation of biologically active compounds. This defense mechanism is often referred to as the "mustard oil bomb". nih.gov The specific breakdown products and their ecological effects are influenced by various factors, including the plant species and environmental conditions.

Plant-Plant Interactions and Allelopathy

While direct studies on the allelopathic effects of 4-methoxyglucobrassicin are limited, the broader class of glucosinolates and their breakdown products are known to be involved in plant-plant interactions. nih.gov Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other plants. nih.gov These allelochemicals can be released into the environment through root exudation, leaching from leaves, and decomposition of plant residues. nih.gov

The breakdown products of indole glucosinolates, such as isothiocyanates and nitriles, are recognized for their potential to inhibit the germination and growth of competing plant species. nih.gov For instance, research on various Brassica species has demonstrated the allelopathic potential of glucosinolate hydrolysis products. researchgate.net Although specific data for 4-methoxyglucobrassicin is scarce, its structural similarity to other allelopathic indole glucosinolates suggests a potential role in mediating competitive interactions within plant communities.

Interactions with the Soil Microbiome

Recent research has highlighted the significant impact of glucosinolates and their breakdown products on the composition and function of the soil microbiome. nih.gov The release of these compounds from the roots of Brassicaceae plants can selectively influence the abundance of different microbial taxa in the rhizosphere.

A study investigating the influence of glucosinolate biosynthesis and breakdown pathways on the rhizosphere bacterial and archaeal community in Arabidopsis thaliana revealed that both aliphatic and indole glucosinolates play a role in shaping the microbial community. researchgate.net This suggests that the hydrolysis products of glucosinolates, including those derived from 4-methoxyglucobrassicin, are secreted into the rhizosphere where they exert selective pressures on microorganisms.

Furthermore, a feedback cycle has been observed where the glucosinolates produced by the host plant influence the rhizosphere microbial community, and in turn, the composition of the rhizosphere microbes can affect the production of glucosinolates in the plant. nih.gov This intricate relationship underscores the dynamic nature of plant-microbe interactions mediated by these secondary metabolites.

The introduction of glucosinolate breakdown products into the soil can also affect microbial activity and nutrient cycling. For example, isothiocyanates are known to have broad-spectrum biocidal activity, which can impact the populations of bacteria, fungi, and other soil organisms. researchgate.net This can have cascading effects on soil processes such as decomposition and nutrient mineralization. researchgate.net

The following table summarizes key research findings on the ecological interactions of glucosinolates, with implications for 4-methoxyglucobrassicin.

Research FocusKey FindingsImplied Role of 4-Methoxyglucobrassicin
Plant-Soil Feedback Glucosinolates mediate a feedback loop between the plant and the rhizosphere microbiome, where each influences the other. nih.govAs an indole glucosinolate, 4-methoxyglucobrassicin likely contributes to this feedback mechanism, influencing and being influenced by the soil microbial community.
Rhizosphere Microbiome Shaping The breakdown products of both aliphatic and indole glucosinolates are secreted into the rhizosphere and shape the bacterial and archaeal community structure. researchgate.netThe hydrolysis products of 4-methoxyglucobrassicin are expected to selectively promote or inhibit certain microbial taxa in the rhizosphere.
Allelopathy Breakdown products of various glucosinolates exhibit allelopathic effects, inhibiting the growth of competing plant species. nih.govThe degradation products of 4-methoxyglucobrassicin may contribute to the competitive ability of the plant by suppressing the growth of neighboring plants.
Defense against Soil-borne Pathogens Isothiocyanates, common breakdown products of glucosinolates, have biocidal properties that can suppress soil-borne pathogens. researchgate.netThe hydrolysis of 4-methoxyglucobrassicin could release compounds that help protect the plant from root pathogens.

Analytical and Methodological Advancements for 4 Methoxyglucobrassicin Research

Extraction and Sample Preparation Methodologies

A critical first step in the analysis of 4-methoxyglucobrassicin (B122029) is the extraction process, which must be carefully designed to prevent enzymatic degradation and ensure efficient recovery of the target compound.

Glucosinolates, including 4-methoxyglucobrassicin, coexist in plant tissues with the enzyme myrosinase. Upon tissue damage, myrosinase hydrolyzes glucosinolates into various breakdown products, such as isothiocyanates and nitriles. Therefore, inactivating myrosinase is a critical step to ensure the accurate analysis of intact glucosinolates.

Several strategies have been employed to inactivate myrosinase:

Heat Treatment: Applying heat is a common and effective method for myrosinase inactivation. This can be achieved by immersing the sample in boiling water or using a heated solvent for extraction. For instance, treating samples in a water bath at 75°C for one minute before extraction has been shown to be effective. mdpi.com Different cooking methods have varying impacts on myrosinase activity, with steaming and microwaving leading to over 90% loss of activity in some cabbage accessions. nih.gov To prevent myrosinase inactivation, the core temperature of the plant material should ideally not exceed 50-60°C. nih.gov

High Temperature Extraction: Extracting intact glucosinolates using a methanol-water mixture at high temperatures is a widely used technique to disable myrosinase activity. nih.gov This method combines the extraction and inactivation steps into one.

Novel Processing Techniques: High-pressure/high-temperature (HP/HT) processing has been investigated as an alternative to conventional thermal methods. Treatment at 700 MPa and 20°C for 10 minutes was found to inactivate myrosinase activity in broccoli florets while maintaining a high level of intact glucosinolates. researchgate.net

The choice of extraction solvent and conditions significantly influences the yield of 4-methoxyglucobrassicin. The polarity of the solvent is a key factor, with mixtures of alcohol and water generally being more effective than pure solvents. nih.gov

Solvent Composition: Aqueous methanol (B129727), typically around 70-80%, is a commonly used and effective solvent for extracting glucosinolates. nih.govscispace.com For a wide range of plant secondary metabolites, 80% methanol has been found to provide acceptable extraction yields. scispace.com Ethanol-water mixtures are also effective and are often considered a "green" alternative. nih.gov

Temperature: Extraction temperature can influence efficiency. While higher temperatures can aid in myrosinase inactivation, they can also potentially lead to the degradation of thermolabile compounds. An optimized method for phenolic extraction from apricots, which can be relevant for other plant metabolites, identified 38°C as the optimal temperature. rsc.org However, for glucosinolate extraction, temperatures around 70-75°C are often employed to simultaneously inactivate myrosinase. mdpi.comresearchgate.net

Solid-to-Liquid Ratio: The ratio of plant material to solvent volume is another important parameter. A higher solvent-to-solid ratio generally leads to better extraction efficiency up to a certain point. openresearchafrica.org

Extraction Time: The duration of the extraction process also needs to be optimized. For instance, in the extraction of phenolic compounds from potato peels, a time of 150 minutes was found to be optimal. nih.gov

Table 1: Comparison of Myrosinase Inactivation Strategies

StrategyDescriptionAdvantagesDisadvantages
Heat Treatment Immersing the sample in boiling water or using a heated solvent.Effective and widely used.Can potentially degrade thermolabile compounds.
High Temperature Extraction Using a hot solvent mixture (e.g., 70% methanol) for extraction.Combines extraction and inactivation in one step.Requires careful temperature control.
High-Pressure/High-Temperature (HP/HT) Applying high pressure and temperature to the sample.Can preserve intact glucosinolates effectively.Requires specialized equipment.

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 4-methoxyglucobrassicin from other compounds in a complex plant extract, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an ultraviolet (UV) detector is a well-established method for glucosinolate analysis. nih.gov The DAD detector allows for the monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. Glucosinolates are typically detected at around 227-229 nm. researchgate.netresearchgate.net

The analysis often involves the separation of desulfoglucosinolates, which are formed by enzymatic removal of the sulfate (B86663) group from intact glucosinolates. mdpi.com This desulfation step improves the chromatographic separation on reversed-phase columns. nih.gov

While the analysis of desulfoglucosinolates is common, methods for the separation of intact glucosinolates are preferred as they avoid the laborious and time-consuming desulfation step. nih.gov Reversed-phase liquid chromatography (RPLC) is the most widely used technique for this purpose. nih.gov

Columns: C18 columns are frequently used for the separation of glucosinolates. nih.govnih.gov The choice of the specific C18 stationary phase can significantly impact the separation efficiency. nih.gov

Mobile Phases: The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of an acid such as formic acid to improve peak shape. mdpi.comnih.gov The use of ion-pairing reagents can also enhance the retention of polar glucosinolates on reversed-phase columns, though this can make the method less reproducible and gradient elution more challenging. cloudfront.net

Table 2: Example of a Reversed-Phase HPLC Gradient for Glucosinolate Separation

Time (min)Flow (mL/min)% Water% Acetonitrile
10.750982
100.75089.310.7
110.750982

Data adapted from a method for glucosinolate separation and analysis. nih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool for the sensitive and selective detection and quantification of 4-methoxyglucobrassicin. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex plant extracts.

Liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) is a particularly valuable technique. nih.govnih.gov It allows for the identification of compounds based on their retention time and specific mass fragmentation patterns. nih.gov This high selectivity minimizes interference from other compounds in the matrix.

In a study on kimchi, a novel LC-MS/MS method was developed for the detection of five glucosinolates, including 4-methoxyglucobrassicin. The chromatographic peaks were successfully identified by comparing their retention times and mass spectra. nih.govnih.gov The mass spectrum of 4-methoxyglucobrassicin showed a characteristic desulfated mass (MDS) of 398. nih.gov

Furthermore, advanced MS techniques like liquid chromatography-hybrid triple quadruple-linear ion trap (LC-QqQ(LIT)) mass spectrometry have been developed for the quantification and identification of intact glucosinolates without the need for desulfation. nih.gov This approach offers high confidence in the structural characterization of diverse glucosinolate profiles. nih.gov

Advanced Spectroscopic Techniques for Structural Confirmation (Excluding Basic Identification)

Beyond standard MS/MS for identification, advanced spectroscopic techniques are employed for unambiguous structural confirmation, especially for novel glucosinolates or their metabolites. High-resolution mass spectrometry (HRMS), often using quadrupole time-of-flight (Q-TOF) instruments, provides highly accurate mass measurements of both precursor and fragment ions. researchgate.net This allows for the determination of elemental composition, which is crucial for confirming proposed structures.

Furthermore, multi-stage fragmentation (MSⁿ) experiments, typically performed in an ion trap mass spectrometer, are used to probe the detailed structure of the molecule. researchgate.net By isolating a specific fragment ion and subjecting it to further fragmentation, a detailed fragmentation pathway can be constructed. This process reveals new and structurally informative fragments that confirm the connectivity of the core structure, the side chain, and the glucose moiety. researchgate.net For example, MSⁿ experiments have been used to propose detailed fragmentation schemes for various glucosinolates, identifying characteristic diagnostic ions that go beyond the common fragments observed in standard MS/MS. researchgate.net

Table 2: Characteristic Fragment Ions of 4-Methoxyglucobrassicin in Negative Ion MSⁿ

m/zProposed Fragment IdentityFragmentation Stage
477.08[M-H]⁻MS¹
397.05[M-H-SO₃]⁻MS²
259.01[Glucose+SO₃-H]⁻MS²
194.05[Side Chain+S=C=N-H]⁻MS²
96.96[HSO₄]⁻MS²

Note: Exact m/z values may vary slightly based on instrument calibration and resolution.

In Vivo and In Vitro Labeling Approaches in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to investigate the rates of metabolic reactions within a biological system. medchemexpress.comnih.gov It relies on the use of stable isotope-labeled compounds as tracers to follow the transformation of metabolites through specific pathways. medchemexpress.comnih.gov

In the context of 4-methoxyglucobrassicin research, MFA can be used to elucidate its biosynthetic and catabolic pathways in vivo (e.g., in plants) or in vitro (e.g., in cell cultures). The experimental design involves supplying a labeled precursor, such as ¹³C- or ¹⁵N-labeled tryptophan (the amino acid precursor for indole (B1671886) glucosinolates), to the biological system. researchgate.netnih.gov

As the organism metabolizes the labeled precursor, the heavy isotopes are incorporated into downstream metabolites, including glucobrassicin (B1234704), 4-methoxyglucobrassicin, and neoglucobrassicin (B1238046). By using LC-MS to analyze the mass isotopologue distribution (the pattern of heavy isotope incorporation) in these compounds over time, researchers can quantify the flow, or flux, of atoms through the pathway. nih.govnih.gov This approach provides a dynamic view of metabolism that is not achievable with simple concentration measurements, allowing for the identification of key regulatory points, pathway bottlenecks, and the relative contributions of converging metabolic routes. nih.govsemanticscholar.org

Environmental and Physiological Modulators of 4 Methoxyglucobrassicin Content

Influence of Growth Media and Nutrient Availability (e.g., Sulfur, Nitrogen)

The availability of essential nutrients, particularly sulfur and nitrogen, in the growth medium is a critical determinant of glucosinolate biosynthesis, including that of 4-methoxyglucobrassicin (B122029). As sulfur- and nitrogen-containing compounds, the production of glucosinolates is intrinsically linked to the plant's primary metabolism of these elements.

Sulfur (S): Sulfur is a core component of the glucosinolate structure. Generally, increased sulfur fertilization can lead to a higher concentration of total glucosinolates. However, the response of individual glucosinolates can vary. For instance, while sulfur supplementation has been shown to increase the content of many glucosinolates, some studies have reported no detectable effect on 4-methoxyglucobrassicin levels in radish sprouts. nih.govresearchgate.net In kale, sulfur application was found to have a comparative effect on 4-methoxyglucobrassicin content, which varied between the upper, middle, and lower portions of the plant. nih.gov The impact of sulfur fertilization can be influenced by the plant species, the specific cultivar, the developmental stage, and the organ being analyzed. frontiersin.org

Nitrogen (N): Nitrogen is another essential nutrient for glucosinolate synthesis, being a component of the amino acid precursor (tryptophan for indole (B1671886) glucosinolates) and the sulfated oxime moiety. High nitrogen fertilization can have a significant impact on indole glucosinolates. nih.gov However, the effect is often dependent on the sulfur status of the plant. High nitrogen supply in the absence of adequate sulfur can lead to a decrease in the concentration of indole glucosinolates, as the plant prioritizes nitrogen for primary metabolic functions. mdpi.com In some cases, increased nitrogen fertilization has been shown to increase the levels of indole glucosinolates like 4-methoxyglucobrassicin, particularly when sulfur is also supplied. researchgate.net

Table 1: Effect of Nutrient Availability on 4-Methoxyglucobrassicin Content

Nutrient Plant Species Effect on 4-Methoxyglucobrassicin Reference
Sulfur Radish Sprouts No detectable effect nih.govresearchgate.net
Sulfur Kale Varied by plant part nih.gov
Nitrogen & Sulfur Horseradish Increased with N+S fertilization researchgate.net
Nitrogen Cabbage Decreased indole glucosinolates with high N if S is limiting mdpi.com

Impact of Phytohormones and Plant Growth Regulators (e.g., Auxins, Jasmonates)

Phytohormones are key signaling molecules that regulate various aspects of plant growth, development, and response to the environment. Several phytohormones, particularly those involved in plant defense signaling, have been shown to modulate the biosynthesis of 4-methoxyglucobrassicin.

Auxins: Auxins are a class of plant hormones that play a crucial role in cell growth and differentiation. Studies on hairy root cultures of Chinese cabbage have demonstrated that auxins can influence the accumulation of 4-methoxyglucobrassicin. The specific effect can depend on the type and concentration of the auxin. For example, treatment with 0.1 mg/mL of α-naphthaleneacetic acid (NAA) resulted in the highest accumulation of 4-methoxyglucobrassicin. biotech-asia.org In contrast, indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) treatments in mustard hairy root cultures negatively influenced the accumulation of other glucosinolates but did not have the same negative effect on 4-methoxyglucobrassicin. researchgate.net

Jasmonates: Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are central to plant defense responses against herbivores and pathogens. Application of these compounds can significantly increase the accumulation of various glucosinolates. Specifically, the application of JA has been shown to significantly increase the content of 4-methoxyglucobrassicin in turnip and broccoli sprouts. nih.gov However, in some studies on Brassica oleracea leaves, JA treatment did not significantly alter the amount of 4-methoxyglucobrassicin. d-nb.info

Table 2: Effect of Phytohormones on 4-Methoxyglucobrassicin Content in Chinese Cabbage Hairy Roots

Phytohormone Concentration Effect on 4-Methoxyglucobrassicin Reference
Indole-3-acetic acid (IAA) 0.1 mg/L Increased accumulation biotech-asia.org
Indole-3-butyric acid (IBA) 0.1 mg/L Increased accumulation biotech-asia.org
α-Naphthaleneacetic acid (NAA) 0.1 mg/mL Highest accumulation observed biotech-asia.org

Response to Abiotic Stress Factors (e.g., Drought, Temperature, Light Conditions)

Plants respond to abiotic stresses by altering their metabolism, which often includes changes in the production of secondary metabolites like 4-methoxyglucobrassicin.

Drought: Water deficit is a major environmental stress that can affect glucosinolate levels. In Arabidopsis thaliana, mild and severe drought stress led to a 2-3 fold decrease in the content of 4-methoxyglucobrassicin in the leaves. nih.gov In contrast, another study suggested that drought could induce the accumulation of 4-methoxyglucobrassicin in uninfested plants. wur.nl The response to drought appears to be complex and may vary depending on the plant tissue, the severity of the stress, and interactions with other factors.

Temperature: Temperature fluctuations can significantly impact glucosinolate profiles. Short-term high-temperature stress (40°C for 8 hours) in pakchoi seedlings was found to significantly increase the content of 4-methoxyglucobrassicin. nih.govresearchgate.net In contrast, a study on Brassica oleracea var. acephala showed that chilling (8°C) and freezing (-8°C) temperatures did not cause a change in the content of 4-methoxyglucobrassicin. mdpi.com

Light Conditions: Light is a crucial environmental signal that influences plant development and metabolism. The accumulation of 4-methoxyglucobrassicin can be affected by light conditions. In sprouts of pale green kohlrabi, dark conditions favored a higher accumulation of 4-methoxyglucobrassicin compared to light conditions. mdpi.com Similarly, in hairy roots of green and red kimchi cabbage, the level of 4-methoxyglucobrassicin was highest in red kimchi hairy roots grown in the dark. Postharvest storage of broccoli heads under continuous white light was found to help maintain higher levels of glucosinolates, including 4-methoxyglucobrassicin, compared to storage in the dark. researchgate.net

Table 3: Influence of Abiotic Stress on 4-Methoxyglucobrassicin Content

Abiotic Stress Plant Species/Tissue Effect on 4-Methoxyglucobrassicin Reference
Drought (mild & severe) Arabidopsis thaliana leaves Decreased (2-3 fold) nih.gov
High Temperature (40°C) Pakchoi seedlings Significantly increased nih.govresearchgate.net
Low Temperature (8°C & -8°C) Brassica oleracea var. acephala No change mdpi.com
Dark Conditions Kohlrabi sprouts Higher accumulation than in light mdpi.com
Continuous White Light (postharvest) Broccoli heads Maintained higher levels researchgate.net

Developmental Stage and Tissue-Specific Accumulation Patterns

The concentration of 4-methoxyglucobrassicin is not uniform throughout the plant; it varies considerably between different organs and at different stages of development.

Developmental Stage: The accumulation of indole glucosinolates, including 4-methoxyglucobrassicin, can change dynamically as the plant grows. In broccoli, indole glucosinolates have been reported to increase gradually within the first 5 days of germination. mdpi.com In some broccoli cultivars, the highest levels of 4-methoxyglucobrassicin were observed in 3-day sprouts, while in others, the peak was reached in 11-day seedlings. mdpi.com In cabbage, the content of 4-methoxyglucobrassicin was found to be higher in young leaves compared to mature stages. mdpi.com Generally, there is a trend of decreasing total glucosinolate content as the plant matures. nih.gov

Tissue-Specific Accumulation: Different parts of a plant accumulate varying amounts of 4-methoxyglucobrassicin. In cabbage, the accumulation of indole glucosinolates, including 4-methoxyglucobrassicin, was generally highest in the inner leaves, followed by the middle leaves, condensed stem, and was lowest in the roots. mdpi.com In Arabidopsis thaliana, indole glucosinolates can constitute nearly half of the total glucosinolate composition in the roots and late-stage rosette leaves. nih.gov Hairy root cultures have also been shown to be a significant site of 4-methoxyglucobrassicin accumulation. biotech-asia.org

Genotypic Variation and Quantitative Trait Loci (QTL) Analysis

The genetic makeup of a plant is a fundamental determinant of its capacity to produce 4-methoxyglucobrassicin. Significant variation in the content of this compound exists among different species and even between different cultivars of the same species.

Genotypic Variation: Studies comparing different lines of Brassica rapa have shown dynamic compositional differences in indole glucosinolates. For example, the 'LP08' line had higher levels of 4-methoxyglucobrassicin compared to the 'Chiifu' line. nih.gov Similarly, a study of nine broccoli cultivars revealed that the accumulation patterns and levels of 4-methoxyglucobrassicin varied significantly among the different cultivars at various developmental stages. mdpi.com

Quantitative Trait Loci (QTL) Analysis: QTL analysis is a powerful tool to identify the genomic regions that control the variation in quantitative traits, such as the concentration of a specific metabolite. In cabbage (Brassica oleracea), a QTL for the content of 4-methoxyglucobrassicin, designated as q4MGBS, has been identified on chromosome 8. koreascience.kr The identification of such QTLs is a crucial step towards understanding the genetic regulation of 4-methoxyglucobrassicin biosynthesis and can facilitate the breeding of crops with enhanced levels of this compound. Other studies in Brassica species have also identified multiple QTLs controlling the accumulation of various indole glucosinolates, providing further insight into the complex genetic architecture of this trait. core.ac.ukcropj.comfrontiersin.org

Applications in Plant Science and Agricultural Research

Enhancement of Crop Resilience to Biotic and Abiotic Stresses

Research into the role of glucosinolates in plant defense mechanisms is significantly enhanced by the use of deuterated internal standards like 4-Methoxyglucobrassicin-d3. These standards allow for the accurate measurement of fluctuations in endogenous glucosinolate levels, such as 4-Methoxyglucobrassicin (B122029), when plants are subjected to various stresses.

Biotic Stress: Glucosinolates and their hydrolysis products are known to be involved in plant defense against herbivores and pathogens. Upon tissue damage, these compounds are broken down into toxic molecules that can deter pests. The precise quantification of 4-Methoxyglucobrassicin, enabled by its deuterated analogue, helps researchers to understand its specific role in defending against different types of pests and diseases. For instance, studies can accurately determine the extent to which 4-Methoxyglucobrassicin levels increase in response to insect feeding or fungal infection, providing insights into its contribution to the plant's defense arsenal (B13267).

Abiotic Stress: Plants also modulate their glucosinolate profiles in response to abiotic stressors such as drought, salinity, and extreme temperatures. For example, the content of 4-methoxyglucobrassicin has been observed to be lower in severely drought-stressed Arabidopsis thaliana plants compared to control plants nih.gov. The ability to accurately measure these changes is crucial for understanding the metabolic adjustments that contribute to stress tolerance. Research utilizing 4-Methoxyglucobrassicin-d3 as an internal standard can elucidate the signaling pathways that regulate these changes and help identify genetic factors associated with enhanced resilience.

Table 1: Representative Research Findings on Glucosinolate Response to Stress
Stress FactorPlant SpeciesObserved Change in 4-MethoxyglucobrassicinResearch Implication
DroughtArabidopsis thalianaDecreased levels in severely stressed plants nih.gov.Understanding metabolic trade-offs under water deficit.
Wounding (simulating herbivory)BroccoliAccumulation is induced by wounding nih.gov.Investigating the role in induced defense against herbivores.
Pathogen AttackVarious BrassicaceaeVariable changes depending on the pathogen.Dissecting the specificity of plant-pathogen interactions.

Breeding Programs for Modulating Glucosinolate Profiles in Crops

The development of crop varieties with desired traits, including specific glucosinolate profiles, is a key objective of modern plant breeding. Accurate phenotyping—the measurement of an organism's traits—is a prerequisite for successful breeding programs. The use of 4-Methoxyglucobrassicin-d3 allows for high-throughput, precise quantification of 4-Methoxyglucobrassicin in large plant populations, which is essential for genetic mapping and marker-assisted selection.

By establishing a clear link between genetic markers and the levels of specific glucosinolates, breeders can more efficiently select for plants with desirable defense characteristics or improved nutritional profiles. For instance, breeding for higher levels of 4-Methoxyglucobrassicin could enhance a crop's natural resistance to certain pests, while in other cases, lower levels might be desirable to improve palatability for human consumption. Divergent selection has been successfully used to modify the content of particular glucosinolates in Brassica oleracea frontiersin.org.

Role in Sustainable Agricultural Practices (e.g., Pest Management)

A deeper understanding of the role of glucosinolates in plant-pest interactions, facilitated by accurate quantification using standards like 4-Methoxyglucobrassicin-d3, can inform the development of more sustainable pest management strategies. By harnessing a plant's natural defense mechanisms, it may be possible to reduce the reliance on synthetic pesticides.

For example, research can identify crop varieties with glucosinolate profiles that are particularly effective against specific pests. This knowledge can be integrated into pest management programs that utilize crop rotation, intercropping, and the conservation of natural enemies to create a more resilient and environmentally friendly agricultural system. Plant-derived compounds, including the breakdown products of glucosinolates, are being explored as green alternatives to synthetic pesticides due to their biodegradability and specific modes of action clearsynth.comlcms.cz.

Understanding Plant-Environment Interactions in Agroecosystems

The composition of secondary metabolites in plants, including glucosinolates, is not static but is influenced by a complex interplay of genetic and environmental factors. The precise measurement of compounds like 4-Methoxyglucobrassicin is crucial for unraveling how plants adapt their chemical defenses to different growing conditions.

The use of deuterated internal standards in metabolomics studies allows researchers to build detailed models of how environmental variables such as soil nutrient levels, light intensity, and temperature affect glucosinolate production. This understanding is vital for predicting how crops will respond to changing environmental conditions and for developing agricultural practices that optimize plant health and productivity in specific agroecosystems.

Future Research Trajectories and Methodological Innovations

Elucidation of Remaining Unidentified Enzymatic Steps in Biosynthesis

The core biosynthetic pathway of indole (B1671886) glucosinolates, including the initial conversion of tryptophan to indole-3-acetaldoxime by cytochrome P450 enzymes of the CYP79B family, is well-established. However, nuances and potential alternative routes in the downstream modifications leading to 4-Methoxyglucobrassicin (B122029) warrant further investigation. While the conversion of indol-3-ylmethylglucosinolate (I3M) to 4-hydroxyindol-3-ylmethylglucosinolate (4OH-I3M) is known to be catalyzed by specific cytochrome P450s of the CYP81F subfamily, and the subsequent methylation to 4-Methoxyglucobrassicin is carried out by indole glucosinolate O-methyltransferases (IGMTs), the complete enzymatic cascade and its regulation are not fully elucidated.

Future research should focus on:

Identification of all contributing enzymes: While CYP81F2, CYP81F1, and CYP81F3 are implicated in the 4-hydroxylation step, their relative contributions and potential redundancy in different plant species and tissues need to be clarified. Similarly, although IGMT1 and IGMT2 are known to catalyze the final methylation step, the existence and role of other methyltransferases in this process should be explored.

Characterization of intermediates: The conversion of indole-3-acetaldoxime to its S-alkyl-thiohydroximate derivative is thought to proceed through an uncharacterized intermediate. The isolation and structural elucidation of such transient molecules are crucial for a complete understanding of the pathway.

Regulatory mechanisms: The transcriptional and post-translational regulation of the biosynthetic enzymes is a key area for future studies. Understanding how environmental cues and developmental stages influence the expression and activity of these enzymes will provide insights into the controlled production of 4-Methoxyglucobrassicin.

Advanced Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)

The application of "omics" technologies offers a powerful, systems-level approach to unravel the complexities of 4-Methoxyglucobrassicin-d3 metabolism and its biological functions.

Genomics: Genome-wide association studies (GWAS) can identify novel genes and genetic variants associated with variations in 4-Methoxyglucobrassicin content across different plant varieties. Comparative genomics can reveal the evolutionary conservation and divergence of the biosynthetic pathway.

Transcriptomics: RNA sequencing (RNA-Seq) allows for the comprehensive analysis of gene expression patterns under different conditions, such as herbivore attack or pathogen infection. This can identify transcription factors and regulatory networks that control the biosynthesis of 4-Methoxyglucobrassicin.

Proteomics: The study of the proteome can provide direct evidence of the presence and abundance of the biosynthetic enzymes. Post-translational modifications of these enzymes, which can modulate their activity, can also be identified through proteomic approaches.

Metabolomics: Advanced mass spectrometry-based metabolomics enables the simultaneous measurement of a wide range of metabolites, including 4-Methoxyglucobrassicin and its precursors. This allows for the mapping of metabolic fluxes and the identification of metabolic bottlenecks in the pathway. The use of 4-Methoxyglucobrassicin-d3 as an internal standard is critical for accurate quantification in these studies.

Integration of Computational Modeling with Experimental Data

The complexity of metabolic networks necessitates the use of computational modeling to simulate and predict biosynthetic pathway behavior. Integrating these models with experimental data can provide a deeper understanding of the system's dynamics.

Future efforts in this area should include:

Metabolic network reconstruction: Creating detailed metabolic models that encompass the entire glucosinolate biosynthetic network, including its connections to primary metabolism.

Flux balance analysis (FBA): Using FBA to predict metabolic fluxes and identify key enzymes that control the production of 4-Methoxyglucobrassicin.

Kinetic modeling: Developing kinetic models that incorporate enzyme kinetics and regulatory interactions to simulate the dynamic behavior of the pathway in response to various stimuli.

In silico enzyme-substrate docking: Utilizing molecular docking and molecular dynamics simulations to predict the substrate specificity of enzymes and to understand the catalytic mechanisms of uncharacterized steps in the pathway.

Development of Novel Analytical Strategies for In Vivo Monitoring

A significant challenge in studying plant secondary metabolites is the ability to monitor their dynamics in living tissues without invasive procedures. The development of novel analytical strategies is crucial for understanding the spatio-temporal distribution of 4-Methoxyglucobrassicin.

Promising future directions include:

Mass Spectrometry Imaging (MSI): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI and Desorption Electrospray Ionization (DESI)-MSI can visualize the spatial distribution of 4-Methoxyglucobrassicin and related metabolites directly in plant tissue sections, providing insights into its localization in response to localized stresses.

Biosensors: The development of genetically encoded biosensors based on fluorescent proteins could enable the real-time monitoring of 4-Methoxyglucobrassicin levels in living cells and tissues. These sensors could be designed to respond to the presence of the molecule with a change in fluorescence, allowing for dynamic measurements.

Advanced Spectroscopic Techniques: The application of techniques like Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy for in vivo analysis could provide non-invasive methods for detecting and quantifying glucosinolates in intact plant tissues.

Expanding the Scope of Biological and Ecological Investigations

While the role of indole glucosinolates in plant defense is well-recognized, the specific functions of 4-Methoxyglucobrassicin and the ecological implications of its structural modifications are areas ripe for further exploration.

Future research should aim to:

Elucidate its role in plant-microbe interactions: Investigate the impact of 4-Methoxyglucobrassicin on both pathogenic and beneficial microbes in the rhizosphere and phyllosphere.

Define its specific contribution to insect defense: Delineate the precise effects of 4-Methoxyglucobrassicin on a wider range of specialist and generalist herbivores, moving beyond broad correlations to mechanistic understandings.

Investigate its involvement in abiotic stress responses: Explore the potential role of 4-Methoxyglucobrassicin in mediating plant responses to environmental stressors such as drought, salinity, and temperature extremes.

Uncover novel signaling functions: Investigate whether 4-Methoxyglucobrassicin or its breakdown products act as signaling molecules within the plant, regulating growth, development, or other defense pathways.

By pursuing these future research trajectories and embracing innovative methodological approaches, the scientific community can significantly advance our understanding of 4-Methoxyglucobrassicin-d3 and its non-deuterated counterpart, paving the way for potential applications in agriculture and beyond.

Q & A

Q. What are the optimal synthetic routes for producing 4-Methoxyglucobrassicin-d3 with high isotopic purity?

To synthesize 4-Methoxyglucobrassicin-d3, deuterium labeling must be achieved at specific positions without compromising structural integrity. A common approach involves substituting hydrogen atoms in the glucosinolate backbone via acid-catalyzed exchange using deuterated solvents (e.g., D₂O) under controlled temperatures (40–60°C). Post-synthesis, validate isotopic purity using ¹H NMR to confirm the absence of residual proton signals and LC-MS for mass verification . Challenges include minimizing side reactions; thus, iterative optimization of reaction time and solvent ratios is critical.

Q. How should researchers design experiments to quantify 4-Methoxyglucobrassicin-d3 in plant matrices?

Use HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive detection. Calibrate with deuterated internal standards to correct matrix effects. Sample preparation involves freeze-drying plant tissue, followed by methanol extraction (70% v/v) and solid-phase extraction (SPE) to remove interferents like chlorophyll. Validate recovery rates (≥85%) and limit of detection (LOD < 0.1 ng/mL) via spike-and-recovery experiments .

Q. What safety protocols are essential when handling 4-Methoxyglucobrassicin-d3 in laboratory settings?

Wear nitrile gloves (tested for chemical permeation resistance) and use fume hoods to avoid inhalation. Store the compound in airtight containers at –20°C. Dispose of waste via certified hazardous waste services compliant with EN 374 standards . Conduct regular glove integrity checks and decontaminate surfaces with 70% ethanol.

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of 4-Methoxyglucobrassicin-d3 in Arabidopsis thaliana be resolved?

Discrepancies often arise from variations in plant growth conditions (light, soil pH) or extraction methodologies. To reconcile results:

  • Standardize growth parameters (e.g., controlled-environment chambers with 16h light/8h dark cycles).
  • Perform time-course LC-MS/MS analyses to track metabolite degradation kinetics.
  • Use isotope tracing with ¹³C-labeled precursors to distinguish enzymatic vs. non-enzymatic breakdown pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships of 4-Methoxyglucobrassicin-d3 in biotic stress assays?

Apply non-linear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Account for biological variability using mixed-effects models with random factors for plant batches. Validate assumptions via residual plots and leverage Bayesian hierarchical modeling for small sample sizes. Open-source tools like R/Brms or Python/PyMC3 facilitate robust uncertainty quantification .

Q. How do researchers differentiate isotopic effects from matrix effects in deuterated glucosinolate studies?

Design control experiments with non-deuterated analogs to isolate isotopic influences. For matrix effects, use post-column infusion during LC-MS to monitor ion suppression/enhancement. Apply multivariate analysis (PCA/PLS) to spectral data to identify confounding variables (e.g., co-eluting metabolites). Cross-validate findings with high-resolution MSⁿ to confirm fragmentation patterns .

Q. What strategies mitigate degradation of 4-Methoxyglucobrassicin-d3 during long-term storage?

  • Lyophilize samples and store under inert gas (argon) at –80°C.
  • Add stabilizers (0.1% ascorbic acid) to prevent oxidative degradation.
  • Monitor stability via accelerated stability testing (40°C/75% RH for 6 months) and extrapolate shelf life using Arrhenius equations .

Methodological Guidance Table

Parameter Recommended Technique Key Considerations References
Isotopic purity verification¹H NMR, LC-MSAvoid solvent peaks overlapping deuterium signals
Quantification in plantsHPLC-MS/MS with SPE cleanupOptimize SPE cartridges (C18 vs. ion-exchange)
Metabolic tracing¹³C/²H isotope labeling + HRMSUse isotopically labeled growth media
Statistical modelingBayesian hierarchical modelsIncorporate priors from prior literature

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